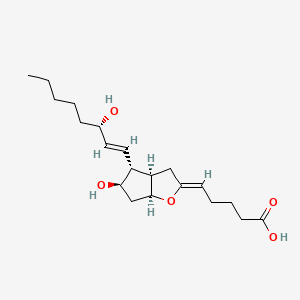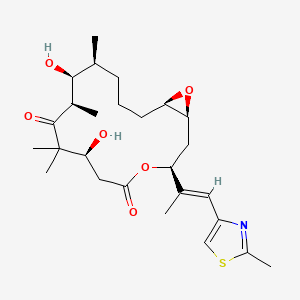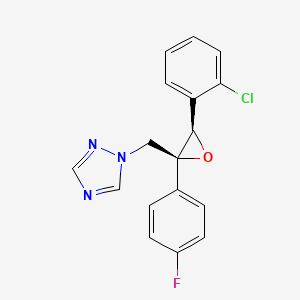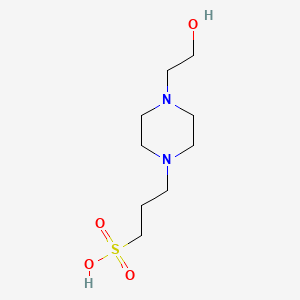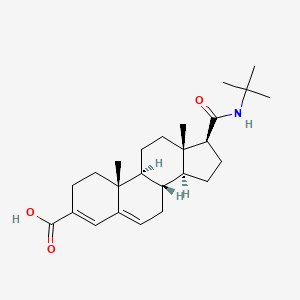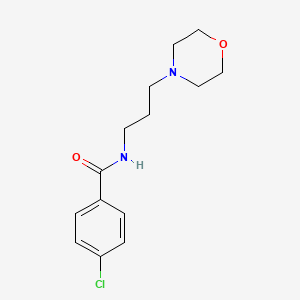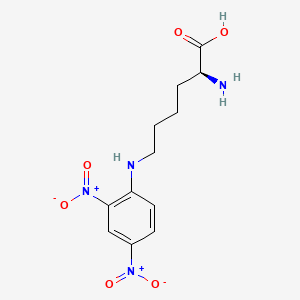
乙氧巴贝特
描述
乙托巴特是一种化学化合物,主要用作禽类的球虫抑制剂。 它以预防和治疗球虫病而闻名,球虫病是一种影响动物,尤其是禽类肠道的寄生虫病 。 该化合物几乎无味,呈白色至淡红白色粉末 。 其化学式为C12H15NO4,摩尔质量为237.25 g/mol .
科学研究应用
乙托巴特在科学研究中有多种应用,特别是在兽医学和农业领域。 它被广泛用作饲料添加剂,以促进家禽饲料中营养成分的有效利用 。 此外,乙托巴特与其他抗球虫药(如安普罗利和磺胺喹啉)联合使用,可提高其疗效 。 研究还集中在鸡肉肌肉、肝脏和鸡蛋中乙托巴特残留量的测定,突出了其在食品安全和质量控制中的重要性 .
作用机制
乙托巴特通过干扰寄生虫的叶酸合成途径发挥作用。 它与对氨基苯甲酸竞争,被寄生虫吸收,从而抑制叶酸的合成 。 叶酸合成受阻最终导致寄生虫死亡。 乙托巴特对球虫的肠道形式特别有效,并已显示出对不同艾美球虫菌株具有良好的活性 .
准备方法
化学反应分析
乙托巴特会经历多种类型的化学反应,包括:
氧化: 乙托巴特在特定条件下可以被氧化,但关于氧化产物的详细信息有限。
这些反应中常用的试剂包括氯仿、甲醇、乙醇和碳酸钠 。这些反应形成的主要产物取决于所用的具体条件和试剂。
相似化合物的比较
乙托巴特通常与其他球虫抑制剂进行比较,例如安普罗利、磺胺喹啉和尼卡巴嗪。 虽然所有这些化合物都用于预防和治疗球虫病,但乙托巴特在其特异的作用机制和与其他抗球虫药联合使用时增强疗效的能力方面是独一无二的 。 类似的化合物包括:
安普罗利: 另一种球虫抑制剂,通过抑制寄生虫对硫胺的吸收发挥作用。
磺胺喹啉: 一种磺胺类抗生素,通过抑制叶酸合成来治疗球虫病。
尼卡巴嗪: 两种化合物的组合,干扰寄生虫的能量代谢。
属性
IUPAC Name |
methyl 4-acetamido-2-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVWOKSKFSBNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046264 | |
| Record name | Ethopabate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-06-3 | |
| Record name | Ethopabate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethopabate [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethopabate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-acetamido-2-ethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOPABATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4X3L6068O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ethopabate?
A: Ethopabate functions as an anticoccidial drug by acting as a structural analog of para-aminobenzoic acid (PABA). [] It disrupts the folic acid synthesis pathway in coccidia, ultimately inhibiting their growth and replication. [, ]
Q2: How does Ethopabate differ from other anticoccidial agents like Sulfaquinoxaline in terms of its mechanism?
A: While both Ethopabate and Sulfaquinoxaline target the PABA-folic acid metabolic pathway in coccidia, they exhibit different sensitivities across various strains. Research suggests that the strain most sensitive to Ethopabate was among those most resistant to Sulfaquinoxaline, highlighting potential variations in their binding affinities or target enzymes within this pathway. []
Q3: What are the downstream effects of Ethopabate's disruption of the folic acid pathway in coccidia?
A: Disruption of the folic acid synthesis pathway in coccidia leads to the depletion of essential metabolites like tetrahydrofolic acid, which is crucial for various metabolic processes, including DNA synthesis and amino acid metabolism. This ultimately results in the inhibition of parasite growth and replication, effectively controlling coccidiosis. []
Q4: What is the molecular formula and weight of Ethopabate?
A: Ethopabate is represented by the molecular formula C12H15NO4 and has a molecular weight of 237.25 g/mol. [, ]
Q5: What are the key spectroscopic characteristics of Ethopabate?
A: Spectrofluorimetric analysis of Ethopabate reveals native fluorescence in water with an excitation wavelength of 270 nm and an emission wavelength of 364 nm. [] This characteristic allows for sensitive detection and quantification of the drug in various matrices. [, , ]
Q6: What is known about the stability of Ethopabate under different storage conditions?
A: Studies show that Ethopabate exhibits stability under various conditions, including accelerated conditions of 40°C and 75% relative humidity for up to 6 months. [] This stability is crucial for its formulation into various dosage forms. [, ]
Q7: What formulation strategies are employed to enhance the solubility and bioavailability of Ethopabate?
A: To overcome its limited water solubility, Ethopabate is often formulated as an inclusion complex with Beta-cyclodextrin derivatives or water-soluble cyclodextrin polymers. [] This inclusion technology significantly improves the drug's solubility in water, making it suitable for liquid or solid anticoccidial preparations. [, ]
Q8: How does the use of sodium carbonate as a co-solvent impact the formulation of Ethopabate in combination products?
A: The addition of sodium carbonate significantly improves the solubility of Sulfaquinoxaline, which is often combined with Ethopabate in anticoccidial preparations. [] This approach ensures optimal dissolution and bioavailability of both drugs in the final product.
Q9: How is Ethopabate metabolized in chickens, and what are the major metabolites?
A: Following oral ingestion, chickens extensively metabolize Ethopabate. The majority of the drug is excreted in the urine, with 80-85% identified as metabolites, including 2-ethoxy-4-acetamidobenzoic acid, 2-ethoxy-4-aminobenzoic acid, and 2-ethoxy-4-amino-5-hydroxybenzoic acid-5-O-sulfate. []
Q10: What is the significance of m-phenetidine in Ethopabate metabolism and analysis?
A: Most Ethopabate metabolites, except for the 5-hydroxylated form, can be converted to m-phenetidine. This conversion forms the basis of a convenient assay for quantifying Ethopabate levels in biological samples. []
Q11: What is the prevalence of resistance to Ethopabate in coccidia field isolates?
A: Field studies reveal a concerning prevalence of resistance to the Amprolium and Ethopabate combination in coccidia isolates. In one study, 46% of isolates demonstrated resistance to this combination. []
Q12: What analytical methods are commonly employed for the detection and quantification of Ethopabate in various matrices?
A12: Several analytical techniques are used for Ethopabate analysis, including:
- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for Ethopabate determination in feed, [] chicken tissues, [, , ] and plasma. []
- Spectrofluorimetry: Utilizes Ethopabate's native fluorescence for sensitive quantification in veterinary formulations [] and chicken tissues. []
- Gas Chromatography (GC): Involves derivatization of Ethopabate to enhance its volatility and detectability in chicken tissues. [, ]
- Thin Layer Chromatography (TLC): Offers a simple and cost-effective approach for quantifying Ethopabate in veterinary preparations. [, ]
- Enzyme-Linked Immunosorbent Assay (ELISA): Employs monoclonal antibodies for rapid and sensitive screening of Ethopabate residues in chicken tissues. [, ]
Q13: How is Ethopabate extracted from complex matrices like feed and chicken tissues for analysis?
A: Ethopabate is typically extracted from feed using solvents like methanol or tetrahydrofuran, often assisted by sonication or overnight soaking. [, ] For chicken tissues, acetonitrile is a common extraction solvent, followed by cleanup steps like solid-phase extraction or Florisil column chromatography. [, , , ]
Q14: What are the key considerations for validating analytical methods used for Ethopabate determination?
A: Analytical method validation for Ethopabate ensures accuracy, precision, specificity, linearity, and limits of detection and quantification adhere to established guidelines like ICH guidelines and ISO/IEC 17025:2005. [, , ] These validated methods guarantee reliable and reproducible results for regulatory compliance and quality control purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




